molecular formula C12H12N2S B8632604 4-[(4-pyridinylmethyl)thio]benzenamine

4-[(4-pyridinylmethyl)thio]benzenamine

Cat. No.: B8632604
M. Wt: 216.30 g/mol
InChI Key: RIOFBOIXVRXZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Pyridinylmethyl)thio]benzenamine is an organic compound with the molecular formula C12H12N2S. It is characterized by a benzene ring substituted with an amine group and a thioether linkage to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-pyridinylmethyl)thio]benzenamine typically involves the following steps:

    Formation of the Thioether Linkage: This can be achieved through a nucleophilic substitution reaction where 4-chloromethylpyridine reacts with thiophenol in the presence of a base such as sodium hydroxide.

    Amination of the Benzene Ring: The resulting thioether is then subjected to an amination reaction using aniline under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol derivative.

    Substitution: It can participate in various substitution reactions, particularly at the amine and thioether sites.

Common Reagents and Conditions:

Major Products Formed:

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Various substituted derivatives: From substitution reactions.

Scientific Research Applications

4-[(4-Pyridinylmethyl)thio]benzenamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-pyridinylmethyl)thio]benzenamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 4-[(4-Pyridinylmethyl)thio]aniline
  • 4-[(4-Pyridinylmethyl)thio]phenol
  • 4-[(4-Pyridinylmethyl)thio]benzamide

Comparison:

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

4-(pyridin-4-ylmethylsulfanyl)aniline

InChI

InChI=1S/C12H12N2S/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9,13H2

InChI Key

RIOFBOIXVRXZRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)SCC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-aminothiophenol (8.9 g) was dissolved in methanol (178 ml), aqueous solution of sodium hydroxide (6.8 g, 53.4 ml) was added to the mixture, 4-(chloromethyl)pyridine hydrochloride (14.0 g) was added to the mixture at 0° C., and the mixture was stirred for 2 hours at room temperature. The solvent was removed under reduced pressure, and the obtained residue was added to water, and extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was removed under reduced pressure and the obtained residue was washed with hexane/ethyl acetate, to give 4-[(4-pyridinylmethyl)sulfanyl]aniline (13.7 g).
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
178 mL
Type
solvent
Reaction Step One
Quantity
53.4 mL
Type
reactant
Reaction Step Two

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